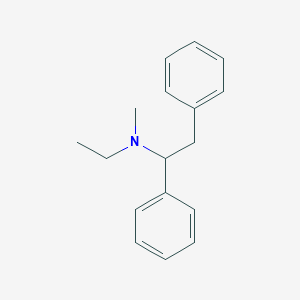
N-Methyl-ephenidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-ephenidine is a dissociative anesthetic that belongs to the diarylethylamine class of compounds. It has been studied for its potential use in treating neurotoxic injuries and has been sold online as a designer drug. The compound is known for its ability to act as an antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-ephenidine typically involves the reaction of 1,2-diphenylethylamine with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 1,2-diphenylethylamine attacks the methyl iodide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-ephenidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or aryl halides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on the NMDA receptor and its potential neuroprotective properties.
Medicine: Investigated for its potential use as an anesthetic and in the treatment of neurotoxic injuries.
Industry: Used in the production of other diarylethylamine derivatives and as a research chemical.
Mechanism of Action
N-Methyl-ephenidine exerts its effects primarily by acting as an antagonist of the NMDA receptor. This receptor is involved in synaptic plasticity and memory function. By blocking the NMDA receptor, this compound can inhibit excitatory neurotransmission, leading to its anesthetic and dissociative effects. The compound also has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
N-Methyl-ephenidine is similar to other diarylethylamine compounds such as:
- Ephenidine
- Diphenidine
- Methoxphenidine (MXP)
- Fluorolintane
Compared to these compounds, this compound is unique in its specific binding affinity and pharmacological effects. It has a higher affinity for the NMDA receptor compared to some of its analogs, making it a more potent dissociative anesthetic .
Properties
CAS No. |
801141-29-7 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-ethyl-N-methyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C17H21N/c1-3-18(2)17(16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13,17H,3,14H2,1-2H3 |
InChI Key |
MJDUDHAPJCKZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















